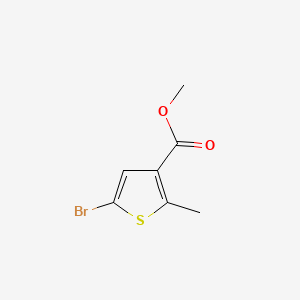

Methyl 5-bromo-2-methylthiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

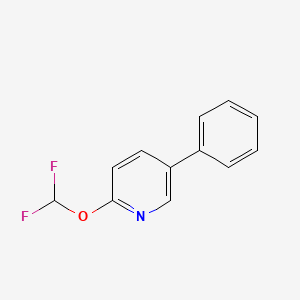

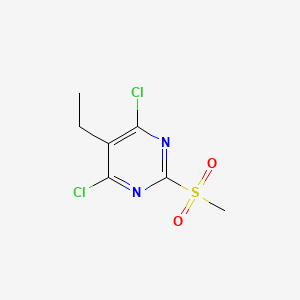

“Methyl 5-bromo-2-methylthiophene-3-carboxylate” is a chemical compound with the molecular formula C7H7BrO2S . It has a molecular weight of 235.1 g/mol . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BrO2S/c1-4-3-5(6(8)11-4)7(9)10-2/h3H,1-2H3 . The Canonical SMILES is CC1=CC(=C(S1)Br)C(=O)OC . These codes provide a textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a topological polar surface area of 54.5 Ų and a XLogP3-AA value of 2.9 . The exact mass and monoisotopic mass of the compound are both 233.93501 g/mol .Applications De Recherche Scientifique

Palladium-Catalyzed Arylation Reactions : Methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate are useful in palladium-catalyzed direct arylation of heteroaromatics. This method prevents the formation of dimers or oligomers, allowing the synthesis of biheteroaryls in high yields and is applicable to a wide variety of heteroaromatics (Fu, Zhao, Bruneau, & Doucet, 2012).

Organic Electronic Materials : The selective direct arylation of 3-bromo-2-methylthiophene with aryl bromides forms a library of 2-aryl-4-bromo-5-methylthiophenes. This method is significant for preparing functional organic electronic materials (Vamvounis & Gendron, 2013).

Preparation Process : A safe and efficient process has been developed for the preparation of ethyl 2-methylthiophene-3-carboxylate, highlighting operational simplicity and avoidance of strong bases (Kogami & Watanabe, 2011).

Synthesis of Novel Compounds : Research includes the synthesis of novel compounds like 5-methylthieno[2',3':5,6]pyrimido-[2,1-a]isoindol-4(5H)-one from reactions involving methyl 3-aminothiophene-2-carboxylate (Kysil, Voitenko, & Wolf, 2008).

Photochromic Materials : Studies on the synthesis of photochromic dithienylethene compounds from 2-methylthiophene derivatives have been conducted, which is significant for material science applications (Liu, Yang, & Yu, 2008).

Cytotoxicity and Crystal Structure : Research on the synthesis of novel compounds, such as methyl 5-(acetyloxy)-1-(6-bromo-2-pyridinyl)-1H-pyrazole-3-carboxylate and related compounds, includes their crystal structure and cytotoxicity analysis, relevant in pharmacological studies (Huang et al., 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

Methyl 5-bromo-2-methylthiophene-3-carboxylate is a derivative of thiophene . Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects . .

Mode of Action

Thiophene derivatives are known to exhibit a wide range of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of these compounds with their targets often results in changes at the molecular and cellular level, leading to these effects.

Pharmacokinetics

The Log Kp (skin permeation) is -5.69 cm/s . These properties suggest that the compound has good bioavailability.

Result of Action

Based on the known effects of thiophene derivatives, it can be inferred that the compound may have potential therapeutic effects in various conditions such as cancer, inflammation, microbial infections, hypertension, and atherosclerosis .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the storage temperature for this compound is recommended to be at 2-8°C , suggesting that temperature could affect its stability. Furthermore, its lipophilicity and water solubility could influence its distribution in the body and its interaction with biological targets.

Propriétés

IUPAC Name |

methyl 5-bromo-2-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-4-5(7(9)10-2)3-6(8)11-4/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLUIHOYXGOSFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)Br)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10728102 |

Source

|

| Record name | Methyl 5-bromo-2-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259396-11-6 |

Source

|

| Record name | Methyl 5-bromo-2-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B580892.png)

![5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B580900.png)

![[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B580912.png)